N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-chlorobenzyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O2S2 and its molecular weight is 484.03. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
Crystal Structure Insights : Studies on similar molecular structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into molecular conformation. These molecules exhibit a folded conformation around the methylene C atom of the thioacetamide bridge, with pyrimidine and benzene rings inclined at specific angles. This folded conformation is stabilized by intramolecular N—H⋯N hydrogen bonding, highlighting the significance of structural arrangement in molecular functionality (Subasri et al., 2016).
Synthetic Pathways and Characterization
Synthetic Methods and Derivatives : Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide was synthesized through the hydrolysis of a specific acetamide precursor. This pathway demonstrates the complexity and multi-step nature of synthesizing such compounds. Further reactions with aromatic aldehydes led to Schiff bases and other derivatives, showcasing the versatility and potential for generating a variety of compounds from a single precursor (Nunna et al., 2014).
Vibrational Spectroscopy and Molecular Interactions
Vibrational Spectroscopic Analysis : Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been utilized to characterize molecules similar to the one . Such studies provide insights into the vibrational signatures, stereo-electronic interactions, and stability of the molecules. The analysis also extends to understanding the geometric equilibrium and the nature of intermolecular interactions within the crystal structure, which are crucial for comprehending the molecular behavior and potential applications (Jenepha Mary et al., 2022).
Antimicrobial and Antifungal Applications
Antimicrobial Activities : Some novel heterocyclic compounds containing sulfamido moieties have been evaluated for their antibacterial and antifungal activities. This area of research is crucial, as it explores the potential therapeutic applications of such compounds against various microbial infections. The exploration of such activities can lead to the development of new antimicrobial agents (Nunna et al., 2014).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-15-3-4-18(11-16(15)2)13-28-23(30)22-20(9-10-31-22)27-24(28)32-14-21(29)26-12-17-5-7-19(25)8-6-17/h3-11H,12-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYDZMZEVNKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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